Octan-3-yl formate
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Overview
Description
3-Octyl formate belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). 3-Octyl formate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-octyl formate is primarily located in the membrane (predicted from logP). 3-Octyl formate has a fruity, green, and vegetable taste.
Scientific Research Applications
Enantioselective Synthesis in Organic Chemistry
Octan-3-yl formate-related compounds are utilized in the synthesis of complex organic structures. For instance, the enantioselective synthesis of indole-fused bicyclo[3.2.1]octanes, significant in natural products and biologically active compounds, leverages the complex structural features and enantioselectivity control inherent in these compounds (Wang et al., 2021).
Advancements in Fuel Technology
Research on octane numbers in fuels, a key characteristic of spark-ignition fuels like gasoline, has shown that additives related to octan-3-yl formate can improve fuel efficiency. The study of functionalized carbon nanotubes, which react with chemicals including octan-3-yl formate derivatives, demonstrates their potential in increasing the octane number of gasoline (Safari Kish et al., 2010).
Chemical Synthesis and Molecular Motion
In the field of molecular chemistry, studies have explored the rotational barriers and motion of molecules with structures similar to octan-3-yl formate. For example, research on molecules like bis((4-(4-pyridyl)ethynyl)bicyclo[2.2.2]oct-1-yl)buta-1,3-diyne reveals insights into the synchronous motion and activation energies of molecular rotors, which could have implications for the design of dynamic molecular systems (Lemouchi et al., 2013).
Plant Biology and Volatile Compounds
In plant biology, studies have found that compounds structurally related to octan-3-yl formate play a role in the emission of volatile organic compounds in response to environmental stimuli. For example, research on the liverwort Marchantia polymorpha showed that it emits C8 volatiles, such as 1-octen-3-ol and octan-3-one, upon mechanical wounding, indicating the role of these compounds in plant defense and communication (Kihara et al., 2014).
properties
CAS RN |
84434-65-1 |
---|---|
Product Name |
Octan-3-yl formate |
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
octan-3-yl formate |
InChI |
InChI=1S/C9H18O2/c1-3-5-6-7-9(4-2)11-8-10/h8-9H,3-7H2,1-2H3 |
InChI Key |
PPJCPDSDDKESKL-UHFFFAOYSA-N |
SMILES |
CCCCCC(CC)OC=O |
Canonical SMILES |
CCCCCC(CC)OC=O |
density |
0.865-0.875 |
Other CAS RN |
84434-65-1 |
physical_description |
Colourless liquid; Minty, spicy, herb-like aroma with fruity undertones |
solubility |
Soluble in fats and oils; insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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